2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluoronaphthalene moiety, and three methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Naphthylation: The attachment of the 4-fluoronaphthalen-1-yl group is carried out via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoronaphthalen-1-amine with the brominated benzamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chloronaphthalen-1-yl)-3,4,5-trimethoxybenzamide
- 2-bromo-N-(4-bromonaphthalen-1-yl)-3,4,5-trimethoxybenzamide
- 2-bromo-N-(4-methoxynaphthalen-1-yl)-3,4,5-trimethoxybenzamide
Uniqueness
2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluoronaphthalene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO4/c1-25-16-10-13(17(21)19(27-3)18(16)26-2)20(24)23-15-9-8-14(22)11-6-4-5-7-12(11)15/h4-10H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSVBVXFFXKVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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